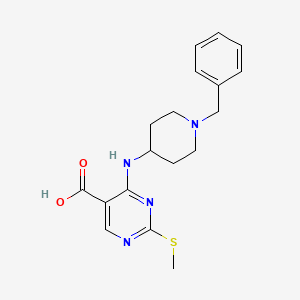

4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid: is a complex organic compound with a molecular formula of C18H22N4O2S and a molecular weight of 358.46 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the reaction of benzylpiperidine with 2-(methylthio)pyrimidine-5-carboxylic acid under specific conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide , and a suitable solvent, such as dimethylformamide (DMF) , to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry techniques to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Aplicaciones Científicas De Investigación

4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C18H22N4O2S . It contains methylthio and carboxylic acid functional groups that enhance its solubility and reactivity, making it useful in medicinal chemistry .

Applications

This compound is widely utilized in various research areas :

- Pharmaceutical Development This compound is important in the synthesis of new drugs, especially for neurological disorders, because it can interact with specific receptors in the brain .

- Biochemical Research It is used in biochemical assays to study enzyme activity and protein interactions, helping researchers understand complex biological processes .

- Agricultural Chemistry The compound is being explored as a potential pesticide or herbicide, offering an environmentally friendly alternative to traditional chemicals and supporting sustainable agriculture .

- Material Science It can be added to polymer formulations to improve material properties like flexibility and durability, making it valuable in the production of advanced materials .

- Diagnostic Applications The compound is being investigated for use in diagnostic tests, particularly to identify specific biomarkers, which could lead to earlier disease detection .

Mecanismo De Acción

The mechanism by which 4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

4-Benzylpiperidine and 2-(Methylthio)pyrimidine-5-carboxylic acid . While these compounds share some structural similarities, the presence of the benzyl group and the specific arrangement of atoms in 4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

List of Similar Compounds

4-Benzylpiperidine

2-(Methylthio)pyrimidine-5-carboxylic acid

4-(1-Benzylpiperidin-4-ylamino)pyrimidine-5-carboxylic acid

Actividad Biológica

4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, a compound with the chemical formula CHNOS, has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in pharmaceutical and biochemical research.

1. Neurological Applications

This compound is primarily studied for its effects on the central nervous system (CNS). Its structure allows it to interact with specific receptors in the brain, making it a candidate for developing treatments for neurological disorders such as depression and anxiety. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin .

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown IC values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in leukemia and breast cancer cells .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases that are crucial for cancer cell proliferation. This inhibition leads to reduced phosphorylation of key proteins involved in cell cycle regulation .

- Receptor Modulation : It may also act as an antagonist or partial agonist at various neurotransmitter receptors, influencing mood and behavior .

1. Pharmaceutical Development

The compound is utilized in drug discovery processes aimed at creating new therapeutics for CNS disorders and cancer. Its ability to cross the blood-brain barrier makes it particularly valuable for neurological applications .

2. Biochemical Research

In biochemical assays, this compound serves as a tool for studying enzyme activities and protein interactions. It helps elucidate mechanisms underlying various biological processes, aiding in the understanding of disease states .

3. Agricultural Chemistry

There is ongoing research into its potential use as an environmentally friendly pesticide or herbicide, contributing to sustainable agricultural practices .

Data Table: Biological Activity Overview

| Activity Type | Target | IC Range | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 0.2 - 10 µM | Apoptosis induction, cell cycle arrest |

| Neurological | CNS receptors | Not specified | Modulation of neurotransmitter systems |

| Enzyme Inhibition | Kinases | Low micromolar | Inhibition of phosphorylation pathways |

| Agricultural | Pesticide/Herbicide | Not specified | Potentially reduces pest populations |

Case Studies

Several studies have highlighted the compound's efficacy:

- Case Study 1 : A study on its anticancer properties demonstrated that derivatives induced significant apoptosis in leukemia cells with an IC value as low as 3 µM. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Case Study 2 : In neurological models, the compound was found to enhance serotonin levels, suggesting potential antidepressant effects. Behavioral tests indicated improved outcomes in rodent models of depression .

Propiedades

IUPAC Name |

4-[(1-benzylpiperidin-4-yl)amino]-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-25-18-19-11-15(17(23)24)16(21-18)20-14-7-9-22(10-8-14)12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,23,24)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJSMDZFIJDXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672837 | |

| Record name | 4-[(1-Benzylpiperidin-4-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-54-5 | |

| Record name | 4-[(1-Benzylpiperidin-4-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.